

Fenthiaprop: A Technical Guide to its Physicochemical Properties and Mode of Action

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Compound of Interest

Compound Name: *Fenthiaprop*

Cat. No.: *B1222702*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide **Fenthiaprop**, with a focus on its core molecular and functional characteristics. The information is intended to support research and development efforts in the fields of agricultural science and drug discovery.

Core Molecular and Physical Data

Fenthiaprop is a member of the aryloxyphenoxypropionate class of herbicides. Its fundamental physicochemical properties are summarized in the table below.

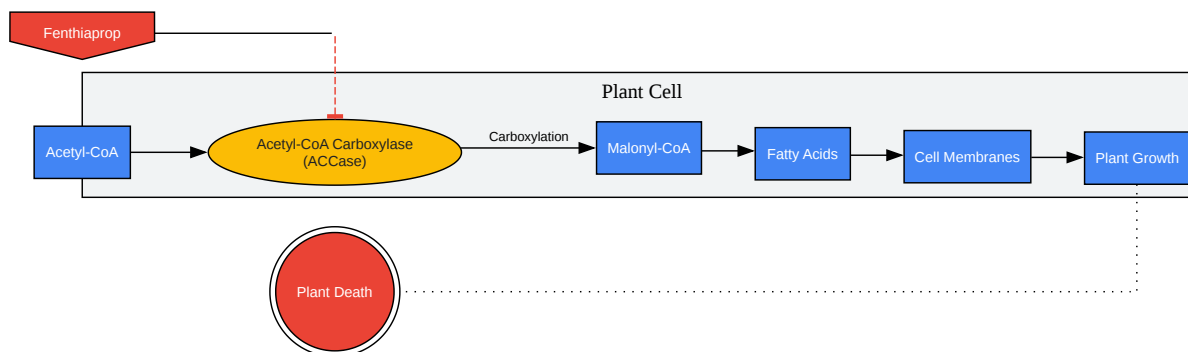
Property	Value	Source
Molecular Formula	C16H12ClNO4S	
Molecular Weight	349.8 g/mol	
CAS Registry Number	73519-50-3	
IUPAC Name	2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid	
Appearance	White crystalline solid	
Solubility	Limited solubility in water, moderate solubility in organic solvents.	

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

Fenthiaprop functions as a selective, post-emergence herbicide. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, **Fenthiaprop** disrupts the production of these vital lipids, leading to the cessation of cell growth and eventual death of the target plant.

Signaling Pathway

The inhibitory action of **Fenthiaprop** on ACCase disrupts the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. This disruption leads to a cascade of cellular events culminating in plant death.



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Fenthiaaprop's inhibition of ACCase, disrupting fatty acid synthesis.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of **Fenthiaaprop**, based on established methods for related compounds.

Synthesis of Fenthiaaprop

The synthesis of **Fenthiaaprop** typically involves a multi-step process. A representative procedure for a related compound, ethyl 2-[4-(6-chloro-2-benzothiazolyloxy)phenoxy]propanoate, is described in patent literature and can be adapted. The final step would be the hydrolysis of the ethyl ester to the carboxylic acid, **Fenthiaaprop**.

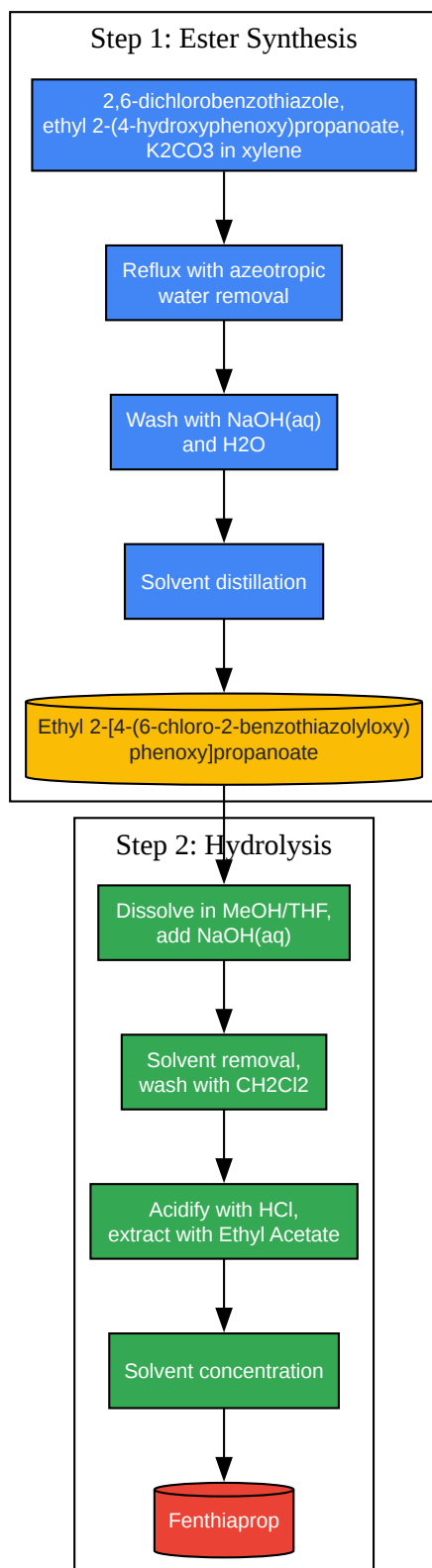
Step 1: Synthesis of Ethyl 2-[4-(6-chloro-2-benzothiazolyloxy)phenoxy]propanoate

- **Reaction Setup:** In a reaction vessel equipped with a reflux condenser and a means for azeotropic water removal, combine 2,6-dichlorobenzothiazole and potassium carbonate in a suitable solvent such as xylene.

- Addition of Reactant: Heat the mixture to approximately 110°C. Under a slight vacuum, add ethyl 2-(4-hydroxyphenoxy)propanoate dropwise over a period of 30 minutes.
- Reaction and Workup: Continue stirring under reflux for several hours, continuously removing the water that is formed. After the reaction is complete, cool the mixture and wash it sequentially with a dilute sodium hydroxide solution and water.
- Isolation: Remove the solvent by distillation to yield the crude ethyl ester.

Step 2: Hydrolysis to **Fenthia**prop

- Reaction: Dissolve the synthesized ethyl ester in a mixture of methanol and tetrahydrofuran.
- Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature for several hours.
- Workup: Remove the organic solvents by distillation. Wash the remaining aqueous layer with a non-polar organic solvent like dichloromethane.
- Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with ethyl acetate.
- Isolation: Concentrate the ethyl acetate extract to yield **Fenthia**prop.



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Generalized workflow for the synthesis of **Fenthiaprop**.

Analytical Determination of Fenthiaprop

The quantification of **Fenthiaprop** in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

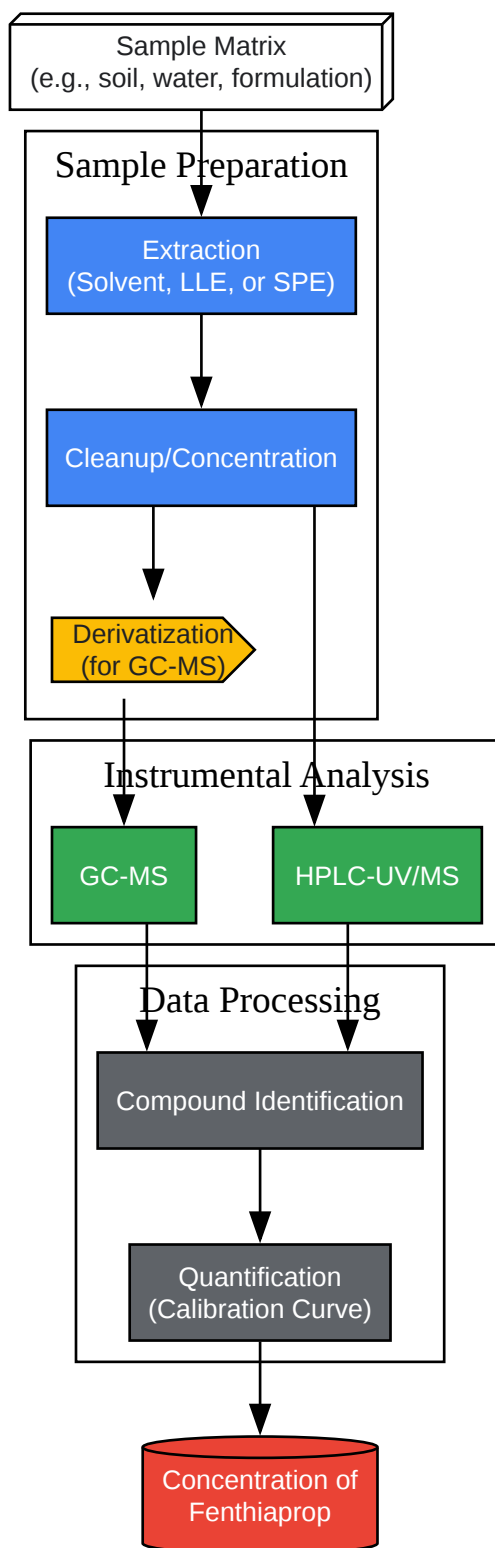
GC-MS Analysis (General Protocol)

- **Sample Preparation:** For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.
- **Derivatization (Optional but Recommended):** To improve volatility and chromatographic performance, **Fenthiaprop** can be derivatized. A common method for acidic herbicides is esterification (e.g., with BF₃/methanol) or pentafluorobenzylation.
- **GC-MS Conditions:**
 - **Injector:** Splitless mode, with a temperature of approximately 250-280°C.
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
 - **Oven Temperature Program:** An initial temperature of around 100°C, followed by a ramp to a final temperature of 280-300°C.
 - **Mass Spectrometer:** Electron ionization (EI) source at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
- **Quantification:** Prepare a calibration curve using standards of derivatized **Fenthiaprop**.

HPLC Analysis (General Protocol)

- **Sample Preparation:** Similar to GC-MS, extraction and cleanup are crucial. The final extract should be dissolved in the mobile phase.

- HPLC Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: Typically 0.5-1.0 mL/min.
 - Detector: A UV detector set to a wavelength where **Fenthiaprop** exhibits strong absorbance, or a mass spectrometer for LC-MS analysis.
- Quantification: Generate a calibration curve using **Fenthiaprop** standards.



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A generalized workflow for the analytical determination of **Fenthia prop**.

- To cite this document: BenchChem. [Fenthiaprop: A Technical Guide to its Physicochemical Properties and Mode of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1222702#fenthiaprop-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1222702#fenthiaprop-molecular-weight-and-formula)

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